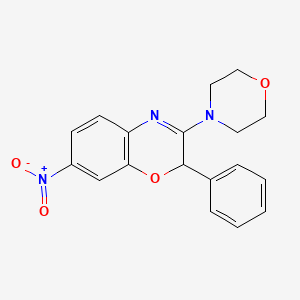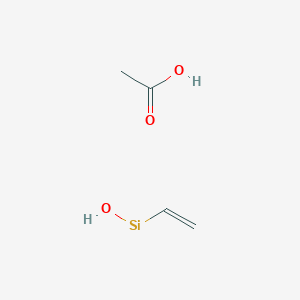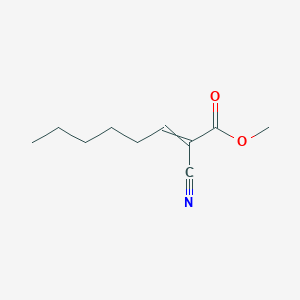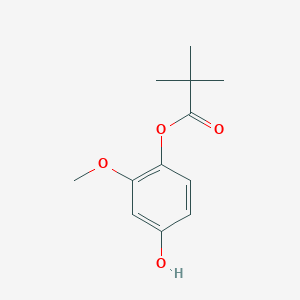
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate is an organic compound with a molecular structure that includes a phenyl ring substituted with hydroxy and methoxy groups, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-2-methoxyphenol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
化学反応の分析
Types of Reactions
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Methoxy-2-oxo-phenyl 2,2-dimethylpropanoate.
Reduction: 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanol.
Substitution: 4-Hydroxy-2-substituted-phenyl 2,2-dimethylpropanoate.
科学的研究の応用
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2-methoxyphenyl 2-methylpropanoate
- 4-Hydroxy-2-methoxyphenyl 2-ethylpropanoate
- 4-Hydroxy-2-methoxyphenyl 2-isopropylpropanoate
Uniqueness
4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets .
特性
CAS番号 |
109060-15-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
(4-hydroxy-2-methoxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)11(14)16-9-6-5-8(13)7-10(9)15-4/h5-7,13H,1-4H3 |
InChIキー |
VPTACCVFEQNTEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
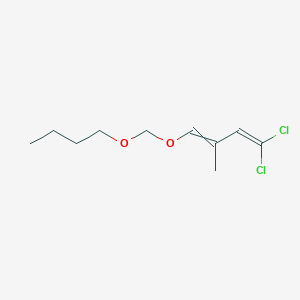
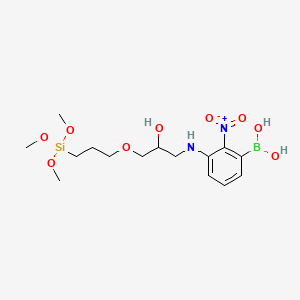
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
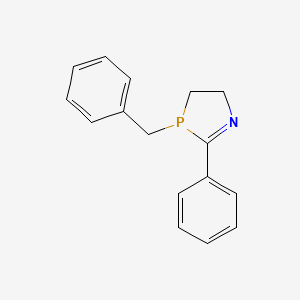
![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)

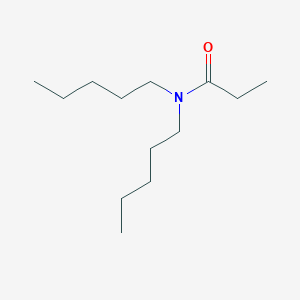
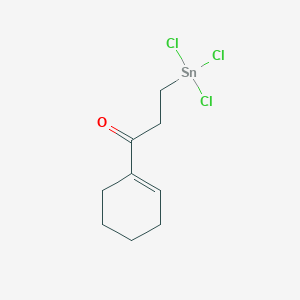
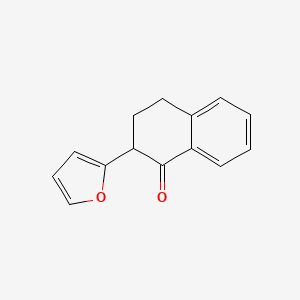
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
